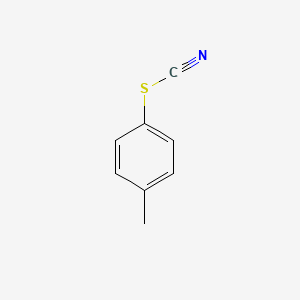

p-Toluenesulphenyl cyanide

Descripción general

Descripción

p-Toluenesulphenyl cyanide: is an organic compound with the molecular formula C8H7NO2S . It is a colorless, crystalline solid with a pungent odor and is soluble in organic solvents. This compound is widely utilized in organic synthesis due to its electrophilic nature, allowing it to react with nucleophiles to form various products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: p-Toluenesulphenyl cyanide can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with sodium cyanide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process includes the careful addition of reactants and continuous monitoring of temperature and pressure to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: p-Toluenesulphenyl cyanide undergoes various chemical reactions, including:

Hetero-Diels-Alder Reaction: It reacts with silyl enol ethers to form hydrolytically sensitive [4+2] adducts.

Cycloaddition Reactions: It undergoes [2+3] cycloaddition with azides to form 5-sulfonyl tetrazoles.

Reaction with Alcohols: In the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene or 1,4-diazabicyclo[2.2.2]octane, it reacts with alcohols to yield sulfinates.

Common Reagents and Conditions:

Reagents: Silyl enol ethers, azides, alcohols, bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,4-diazabicyclo[2.2.2]octane)

Conditions: Reactions are typically carried out under reflux or at room temperature, depending on the specific reaction.

Major Products:

- Hydrolytically Sensitive [4+2] Adducts

- 5-Sulfonyl Tetrazoles

- Sulfinates

Aplicaciones Científicas De Investigación

p-Toluenesulfonyl cyanide (TsCN) is a versatile reagent in organic synthesis, serving as a cyanide source with applications in cyanation, sulfonylation, and cycloaddition reactions . It is used in synthesizing bioactive compounds and is known for its potential in biological and medicinal chemistry. TsCN is less toxic and has a longer shelf life compared to other cyanide equivalents, making it an important reagent for organic synthesis .

Scientific Research Applications

Use as a Reagent: TsCN can be used as an electrophilic reagent to trap organomagnesium compounds . It can also be used in radical-mediated cyanation and hydrocyanation reactions .

Preparation of Nitriles: TsCN can be used in the preparation of polyfunctional nitriles .

Cyanation Reactions: TsCN can undergo nucleophilic attack, leading to the formation of cyano-substituted products, useful in synthesizing various bioactive compounds. It facilitates the direct cyanation of pyrroles and indoles under Lewis acid-catalysis .

Radical Transformations: TsCN can be utilized in photo-induced radical transformations, which allows for the generation of reactive intermediates under mild conditions, facilitating diverse synthetic pathways. TsCN is also used in free-radical cyanation of B-alkylcatecholboranes .

Synthesis of Sulfur Compounds: TsCN reacts with allylic alcohols to form allyl sulfones and is used as a key sulfur source in the synthesis of diaryl sulfides .

Cycloaddition Reactions: TsCN is a component for [4+2] and [3+2] cycloaddition reactions . It undergoes hetero-Diels-Alder reaction with silyl enol ether of cyclohexenone to yield hydrolytically sensitive [4+2] adduct and undergoes [2+3] cycloaddition reaction with azides to form 5-sulfonyl tetrazoles . It can also be used in the synthesis of 4-hyroxypyridines by hetero-Diels-Alder reaction with 1,3-bis-silyl enol ethers .

Oxycyanation of Alkenes: TsCN can be used in the intermolecular oxycyanation of alkenes in the presence of tris(pentafluorophenyl) .

Antimicrobial Properties: TsCN has demonstrated antibiotic activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Biological and Medicinal Chemistry

TsCN's biological activity and potential applications in medicinal chemistry are being explored.

- Antimicrobial activity Derivatives formed from TsCN displayed significant antibacterial effects.

- Toxic Effects TsCN exerts toxic effects by inhibiting cytochrome c oxidase, leading to histotoxic hypoxia. Acute exposure can lead to neurological symptoms such as convulsions and coma, highlighting the need for caution in handling this compound.

Data Table: Antimicrobial Activity of TsCN Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TsCN Derivative A | Staphylococcus aureus | 32 µg/mL |

| TsCN Derivative B | Streptococcus pneumoniae | 16 µg/mL |

Mecanismo De Acción

The mechanism of action of p-toluenesulphenyl cyanide involves its electrophilic nature, which allows it to react with nucleophiles. Upon interaction with a nucleophile, it forms a p-toluenesulphenyl cyanideate anion, which is subsequently attacked by the nucleophile, leading to the formation of a novel carbon-carbon bond . This sequence of events is crucial in various synthetic applications.

Comparación Con Compuestos Similares

- p-Toluenesulfonyl chloride

- p-Toluenesulfonylmethyl isocyanide

- Benzoyl cyanide

Comparison:

- p-Toluenesulfonyl chloride is primarily used as a reagent for the introduction of the tosyl group in organic synthesis, whereas p-toluenesulphenyl cyanide is used for its electrophilic properties in forming carbon-carbon bonds .

- p-Toluenesulfonylmethyl isocyanide is utilized in the synthesis of heterocycles, similar to this compound, but it has different reactivity and applications .

- Benzoyl cyanide undergoes similar reactions with nucleophiles but has different electronic properties due to the presence of the benzoyl group, making it less reactive compared to this compound .

This compound stands out due to its unique combination of electrophilic properties and reactivity, making it a valuable compound in various synthetic applications.

Actividad Biológica

p-Toluenesulphenyl cyanide (TsCN) is a versatile compound in organic synthesis, particularly noted for its biological activity and reactivity in various chemical transformations. This article explores its biological properties, applications, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C8H7NO2S

- CAS Number : 19158-51-1

- Molar Mass : 181.21 g/mol

- Density : Approximately 1.3055 g/cm³

Biological Activity

This compound has demonstrated significant biological activity, particularly in the realm of medicinal chemistry. Its utility as a reagent has been explored in various studies:

-

Antibacterial Activity :

Recent studies have indicated that derivatives formed from TsCN exhibit promising antibacterial properties against Gram-positive bacteria. For instance, a compound synthesized via the hetero-Diels-Alder reaction displayed notable efficacy against Staphylococcus aureus . -

Cyanation Reactions :

TsCN serves as an effective electrophilic cyanation agent for aromatic compounds and carbonyls, facilitating the formation of biologically relevant nitriles. The radical-mediated cyanation has been reported to yield moderate to excellent results, enhancing the synthesis of potential pharmaceutical intermediates . -

Synthesis of Sulfonyl Compounds :

The compound is utilized for the synthesis of sulfinates and allyl sulfones, which are important in drug development. The sulfonylation reactions involving TsCN have shown high yields and selectivity, making it valuable in synthesizing complex organic molecules .

Case Study 1: Synthesis of Antibiotic Precursors

A study highlighted the synthesis of 2-(arylsulfonyl)-4-hydroxypyridines using TsCN through a hetero-Diels-Alder reaction. The resulting compounds exhibited significant antibacterial activity against various strains, suggesting potential therapeutic applications .

Case Study 2: Radical-Mediated Reactions

Research conducted on radical-mediated cyanation using TsCN demonstrated its effectiveness in introducing cyano groups into protected amino acids with high regioselectivity. This method yielded compounds with potential bioactivity, showcasing TsCN's role in peptide synthesis .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURJIGQVKMELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361583 | |

| Record name | p-toluenesulphenyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-74-5 | |

| Record name | p-toluenesulphenyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.